1H-ピロロ[2,3-b]ピリジン, 1-アセチル-2,3-ジヒドロ- (9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,3-Dihydropyrrolo[2,3-b]pyridin-1-yl)ethanone, also known as 1-DHP-E, is an organic compound with a variety of potential applications in scientific research. It is a small molecule that can be synthesized in a laboratory setting, and it has been studied for its potential as an inhibitor of certain enzymes, as well as its potential to modulate the activity of certain proteins.
科学的研究の応用
がん治療
この化合物は、FGFR1、2、および3に対して強力な活性を示した . FGFRシグナル伝達経路の異常な活性化は、さまざまな種類の腫瘍において重要な役割を果たしています。 したがって、FGFRを標的とすることは、がん治療のための魅力的な戦略です . たとえば、化合物4hは、強力なFGFR阻害活性を示しました(FGFR1〜4のIC50値はそれぞれ7、9、25、および712 nM) .
細胞増殖阻害
試験管内では、この化合物は乳がん4T1細胞の増殖を阻害し、アポトーシスを誘導しました . これは、それが乳がんの治療における潜在的な治療薬として使用できることを示唆しています .
3. 細胞遊走と浸潤の阻害 この化合物は、4T1細胞の遊走と浸潤を有意に阻害しました . これは、それががん細胞の転移を防ぐための潜在的な用途を示唆しています .
新規農薬の開発
1H-ピロロ[2,3-b]ピリジン(7-アザインドール)の官能基化は、農薬を指向する新しい化合物を提供するために研究されました . これは、この化合物が新規農薬の開発に使用できることを示唆しています .
機能性材料の開発
将来の方向性
The future directions for the study of “1-(2,3-Dihydropyrrolo[2,3-b]pyridin-1-yl)ethanone” and similar compounds could include further exploration of their synthesis, chemical reactions, and biological activities . Additionally, more detailed studies on their physical and chemical properties, as well as safety and hazards, would be beneficial .
作用機序
Target of Action
The primary targets of the compound, also known as 1-(2,3-Dihydropyrrolo[2,3-b]pyridin-1-yl)ethanone, are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . They play an essential role in various types of tumors .
Mode of Action
The compound interacts with its targets, the FGFRs, by inhibiting their activity . As a hinge binder, the 1H-pyrrolo[2,3-b]pyridine ring of the compound can form two hydrogen bonds with the backbone carbonyl of E562 and NH of A564 in the hinge region . This interaction results in changes in the FGFRs’ function, inhibiting their activity .
Biochemical Pathways
The compound affects the FGF–FGFR axis , which is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt .
Pharmacokinetics
It is noted that the compound has a low molecular weight , which could potentially influence its bioavailability and pharmacokinetic profile.
Result of Action
The compound’s action results in the inhibition of FGFR activity, which in turn inhibits cell proliferation and induces apoptosis . Specifically, it has been shown to inhibit breast cancer 4T1 cell proliferation and induce its apoptosis . Furthermore, it significantly inhibits the migration and invasion of 4T1 cells .
Action Environment
The compound’s low molecular weight could potentially influence its stability and efficacy in different environments.
生化学分析
Biochemical Properties
1H-Pyrrolo[2,3-b]pyridine, 1-acetyl-2,3-dihydro- (9CI) plays a crucial role in biochemical reactions, particularly in the inhibition of fibroblast growth factor receptors (FGFRs). FGFRs are involved in various cellular processes, including cell proliferation, differentiation, and migration. The compound has been shown to inhibit FGFR1, FGFR2, and FGFR3 with varying degrees of potency . This inhibition is achieved through the binding of the compound to the tyrosine kinase domain of the receptors, preventing their activation and subsequent signal transduction. The interaction between 1H-Pyrrolo[2,3-b]pyridine, 1-acetyl-2,3-dihydro- (9CI) and FGFRs highlights its potential as a therapeutic agent in treating diseases associated with abnormal FGFR signaling, such as cancer .
Cellular Effects
The effects of 1H-Pyrrolo[2,3-b]pyridine, 1-acetyl-2,3-dihydro- (9CI) on various cell types and cellular processes are profound. In cancer cells, the compound has been shown to inhibit cell proliferation and induce apoptosis . This is achieved through the inhibition of FGFR signaling pathways, which are often upregulated in cancer cells. Additionally, the compound has been observed to inhibit cell migration and invasion, further demonstrating its potential as an anti-cancer agent . The impact of 1H-Pyrrolo[2,3-b]pyridine, 1-acetyl-2,3-dihydro- (9CI) on cell signaling pathways, gene expression, and cellular metabolism underscores its significance in cellular biology research.
Molecular Mechanism
The molecular mechanism of action of 1H-Pyrrolo[2,3-b]pyridine, 1-acetyl-2,3-dihydro- (9CI) involves its binding to the tyrosine kinase domain of FGFRs . This binding prevents the autophosphorylation of the receptors, which is necessary for their activation and subsequent signal transduction. By inhibiting FGFR activation, the compound disrupts downstream signaling pathways, including the RAS-MEK-ERK, PLCγ, and PI3K-Akt pathways . These pathways are critical for cell proliferation, survival, and migration, and their inhibition leads to the anti-cancer effects observed with the compound. The ability of 1H-Pyrrolo[2,3-b]pyridine, 1-acetyl-2,3-dihydro- (9CI) to modulate these pathways at the molecular level highlights its potential as a therapeutic agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1H-Pyrrolo[2,3-b]pyridine, 1-acetyl-2,3-dihydro- (9CI) have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, allowing for prolonged inhibition of FGFR signaling . Degradation of the compound can lead to a decrease in its efficacy over time. Long-term studies in vitro and in vivo have demonstrated that the compound can maintain its anti-cancer effects, although the extent of these effects may diminish with prolonged exposure .
Dosage Effects in Animal Models
The effects of 1H-Pyrrolo[2,3-b]pyridine, 1-acetyl-2,3-dihydro- (9CI) vary with different dosages in animal models. At lower dosages, the compound effectively inhibits FGFR signaling and exhibits anti-cancer properties without significant toxicity . At higher dosages, the compound may induce toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic use . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating that higher doses do not necessarily result in increased therapeutic benefits .
Metabolic Pathways
1H-Pyrrolo[2,3-b]pyridine, 1-acetyl-2,3-dihydro- (9CI) is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity and efficacy. The compound is metabolized primarily in the liver, where it undergoes enzymatic transformations that can affect its bioavailability and potency . These metabolic processes can lead to the formation of active or inactive metabolites, which may contribute to the compound’s overall effects on cellular function and disease progression . Understanding the metabolic pathways of 1H-Pyrrolo[2,3-b]pyridine, 1-acetyl-2,3-dihydro- (9CI) is essential for optimizing its therapeutic potential.
Transport and Distribution
The transport and distribution of 1H-Pyrrolo[2,3-b]pyridine, 1-acetyl-2,3-dihydro- (9CI) within cells and tissues are critical factors that influence its efficacy. The compound is transported across cell membranes through specific transporters and binding proteins, which facilitate its uptake and accumulation in target tissues . Once inside the cells, the compound can localize to specific compartments, where it exerts its effects on FGFR signaling and other cellular processes . The distribution of the compound within tissues can also affect its therapeutic outcomes, as it needs to reach sufficient concentrations in target areas to be effective .
Subcellular Localization
The subcellular localization of 1H-Pyrrolo[2,3-b]pyridine, 1-acetyl-2,3-dihydro- (9CI) plays a significant role in its activity and function. The compound is directed to specific cellular compartments, such as the cytoplasm and nucleus, where it interacts with FGFRs and other biomolecules . Targeting signals and post-translational modifications may influence the compound’s localization, ensuring that it reaches the appropriate sites of action within the cell . The precise localization of the compound is essential for its ability to modulate cellular processes and achieve its therapeutic effects .
特性
IUPAC Name |
1-(2,3-dihydropyrrolo[2,3-b]pyridin-1-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-7(12)11-6-4-8-3-2-5-10-9(8)11/h2-3,5H,4,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZHYTKTXXMFJFA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1N=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。